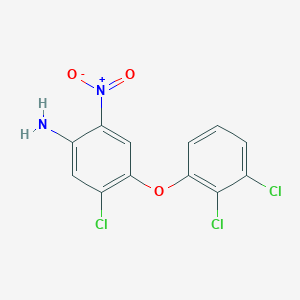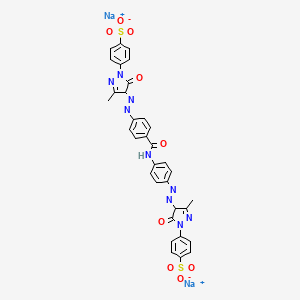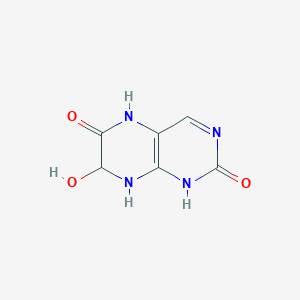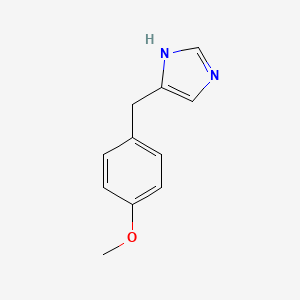
4-(4-Methoxy-benzyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methoxy-benzyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxy-benzyl)-1H-imidazole typically involves the reaction of 4-methoxybenzyl chloride with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(4-Methoxy-benzyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced to form imidazolidine derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 4-(4-Methoxybenzyl)benzaldehyde or 4-(4-Methoxybenzyl)benzoic acid.
Reduction: 4-(4-Methoxybenzyl)imidazolidine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(4-Methoxy-benzyl)-1H-imidazole has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.
Mécanisme D'action
The mechanism of action of 4-(4-Methoxy-benzyl)-1H-imidazole involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes by binding to their active sites. The methoxybenzyl group enhances its binding affinity and specificity towards certain enzymes, leading to altered biochemical pathways .
Comparaison Avec Des Composés Similaires
- 4-(4-Methoxybenzyl)imidazolidine
- 4-(4-Methoxybenzyl)benzaldehyde
- 4-(4-Methoxybenzyl)benzoic acid
Comparison: 4-(4-Methoxy-benzyl)-1H-imidazole is unique due to the presence of both the imidazole ring and the methoxybenzyl groupFor instance, the imidazole ring provides a versatile platform for chemical modifications, while the methoxybenzyl group increases its lipophilicity and binding affinity towards biological targets .
Propriétés
Formule moléculaire |
C11H12N2O |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
5-[(4-methoxyphenyl)methyl]-1H-imidazole |
InChI |
InChI=1S/C11H12N2O/c1-14-11-4-2-9(3-5-11)6-10-7-12-8-13-10/h2-5,7-8H,6H2,1H3,(H,12,13) |
Clé InChI |
ZJIHGPSTWADKHO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CC2=CN=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




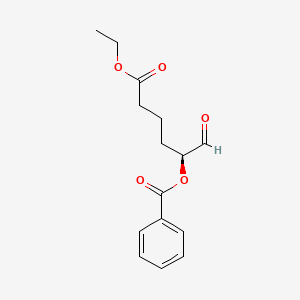
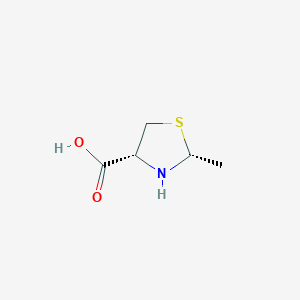


![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13804818.png)


![Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]-](/img/structure/B13804829.png)

